molecular formula C23H27Cl2N3O4S B2666535 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride CAS No. 1321784-13-7

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride

Cat. No.: B2666535
CAS No.: 1321784-13-7
M. Wt: 512.45
InChI Key: RHHGLMOXRHEKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole-Dioxino Hybrid Pharmacophores

The evolution of benzothiazole-dioxino hybrids traces its roots to early 20th-century investigations into sulfur- and nitrogen-containing heterocycles. Benzothiazoles gained prominence in the 1930s for their antimicrobial properties, but the integration of dioxino rings emerged much later as a strategy to enhance solubility and bioavailability. A pivotal advancement occurred in the 1990s with the development of fused benzothiazole-dioxino systems, which combined the planar aromaticity of benzothiazoles with the oxygen-rich electron density of dioxino moieties.

The synthesis of 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-dioxino[2,3-f]benzothiazol-2-yl)acetamide;hydrochloride exemplifies modern hybrid pharmacophore design. Early routes relied on stepwise condensations of 2-aminobenzenethiol derivatives with carbonyl precursors, but contemporary methods leverage microwave-assisted cyclization and hydrochloride salt formation to improve yields. For instance, the diethylaminoethyl side chain is introduced via nucleophilic substitution under anhydrous conditions, followed by N-acetylation with chloroacetyl chloride.

Significance in Medicinal Chemistry Research

Benzothiazole-dioxino hybrids exhibit broad-spectrum biological activities, driven by their ability to interact with cellular targets such as DNA topoisomerases and kinase enzymes. The 4-chlorophenoxy group in this compound enhances lipophilicity, facilitating membrane penetration, while the diethylaminoethyl moiety contributes to cationic character, promoting interactions with anionic biomolecular surfaces.

Recent studies highlight its potential as a dual-action agent:

  • Antitumor Activity : Structural analogs demonstrate submicromolar IC50 values against breast (MCF-7) and ovarian (A2780) carcinoma cells by inducing G2/M cell cycle arrest.
  • Antimicrobial Potential : The sulfonamide-like architecture suggests competitive inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Table 1 : Biological Activities of Benzothiazole-Dioxino Hybrids

Activity Target Pathway Key Structural Feature Reference
Antitumor Topoisomerase II inhibition 4-Chlorophenoxy group
Antimicrobial Dihydropteroate synthase Sulfonamide-like linkage
Fluorescent sensing Metal ion chelation Electron-rich dioxino ring

Classification within Heterocyclic Compound Research

This compound belongs to three overlapping heterocyclic categories:

  • Benzothiazoles : Characterized by a benzene fused to a thiazole ring, known for electron-deficient π-systems that facilitate intercalation with biomolecules.
  • 1,4-Dioxino Derivatives : Oxygen-containing rings that improve aqueous solubility and enable hydrogen bonding with biological targets.
  • Acetamide Pharmacophores : The N-acetyl group serves as a hydrogen bond acceptor, critical for target recognition in kinase inhibition.

The hydrochloride salt form further subclassifies it as a quaternary ammonium compound, enhancing stability and crystallinity for X-ray diffraction studies.

Emergence as a Subject of Interdisciplinary Investigation

The compound’s unique properties have spurred collaborations across chemistry, biology, and materials science:

  • Drug Discovery : Hybridization with isatin scaffolds (as seen in related compounds) has yielded candidates with 10–15-fold selectivity for cancer over non-cancer cells.
  • Materials Science : The dioxino ring’s electron-donating capacity enables applications in organic semiconductors and fluorescent sensors for transition metals.
  • Chemical Biology : Photoaffinity labeling studies utilize the benzothiazole core to map enzyme active sites in proteomic assays.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4S.ClH/c1-3-26(4-2)9-10-27(22(28)15-31-17-7-5-16(24)6-8-17)23-25-18-13-19-20(14-21(18)32-23)30-12-11-29-19;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGLMOXRHEKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride involves multiple steps:

    Formation of the chlorophenoxy group: This step typically involves the reaction of 4-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy intermediate.

    Introduction of the diethylaminoethyl group: This step involves the reaction of the chlorophenoxy intermediate with diethylaminoethyl chloride in the presence of a base to form the diethylaminoethyl intermediate.

    Formation of the benzothiazolyl group: This step involves the reaction of the diethylaminoethyl intermediate with a benzothiazole derivative under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Table 1: Key Structural Features and Uses of Acetamide Derivatives

Compound Name Substituents Functional Groups Primary Use Reference
Target Compound 4-Chlorophenoxy, diethylaminoethyl, dioxino-benzothiazole Acetamide, benzothiazole, tertiary amine Likely agrochemical/pharmaceutical (inferred)
Alachlor 2-Chloro, 2,6-diethylphenyl, methoxymethyl Acetamide, chloro, methoxy Herbicide
Pretilachlor 2-Chloro, 2,6-diethylphenyl, propoxyethyl Acetamide, chloro, ether Herbicide
N-(6,7-Dihydro-dioxino-benzothiazol-2-yl)-N-(dimethylaminoethyl)acetamide HCl Dimethylaminoethyl, dioxino-benzothiazole Acetamide, tertiary amine Research compound (structural analog)

Key Observations :

  • The target compound’s 4-chlorophenoxy group distinguishes it from herbicidal acetamides (e.g., alachlor, pretilachlor), which typically feature chloro and alkyl/ether substituents . This substitution may alter target specificity or environmental persistence.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Alachlor CAS 1135225-65-8
Polarity Moderate (due to Cl, amine HCl) Low (non-ionic chloro/alkyl) High (dimethylamino HCl)
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO) Low water solubility High water solubility (ionized amine)
Hydrogen Bonding N–H⋯O (amide), C–H⋯O (dioxane) Limited (non-ionic) N–H⋯O (amide), ionic HCl interactions

Key Observations :

  • The hydrochloride salt in the target compound enhances water solubility compared to neutral herbicidal acetamides like alachlor .
  • The dioxino-benzothiazole scaffold may promote intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), as seen in related acetamides .

Challenges and Contradictions

  • Steric Effects: The diethylamino group may hinder molecular packing, reducing crystallinity compared to dimethylamino analogs .
  • Toxicity: While herbicidal acetamides exhibit low mammalian toxicity, the target compound’s benzothiazole moiety could introduce novel toxicological profiles requiring further study .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide; hydrochloride is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H26ClN3O5C_{18}H_{26}ClN_{3}O_{5} with a molecular weight of approximately 399.9 g/mol. It features a complex structure that includes a chlorophenoxy group and a dioxinobenzothiazole moiety which may contribute to its biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The presence of the diethylamino group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.
  • Antitumor Activity : Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential for anticancer activity.

Biological Activity Data

Activity Description Reference
Antitumor ActivityIn vitro studies show significant inhibition of tumor cell proliferation.
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer metabolism.
Neurotransmitter InteractionModulation of neurotransmitter levels may affect mood and cognition.

Case Studies

  • Anticancer Efficacy : A study investigating the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuropharmacological Effects : Another research effort explored the compound's effects on neurotransmitter systems in animal models. Results indicated that it could modulate serotonin and dopamine levels, hinting at possible applications in treating mood disorders.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic properties.
  • Selectivity : Comparative studies with other compounds revealed that this molecule exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques validate its purity?

The synthesis involves multi-step organic reactions, starting with cyclization to form the dioxino and benzothiazole rings, followed by nucleophilic substitution to introduce the diethylamino group. Key intermediates are monitored using thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity (≥95%) . For example, NMR peaks for the diethylamino group typically appear at δ 1.2–1.4 ppm (triplet) and δ 2.6–3.0 ppm (quartet), ensuring proper functionalization .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit cytotoxicity against cancer cell lines (e.g., IC50 values of 10–15 µM in HeLa and MCF-7 cells) via apoptosis induction and cell cycle arrest. Initial screening should use MTT assays with dose ranges of 1–50 µM, comparing results to positive controls like cisplatin .

Q. How does the compound’s structure influence its solubility and bioavailability?

The diethylamino group enhances water solubility via protonation at physiological pH, while the dioxino and benzothiazole moieties increase lipophilicity. LogP values (predicted ≈3.2) suggest moderate membrane permeability. Solubility testing in PBS (pH 7.4) and DMSO is recommended for in vitro studies .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between similar compounds be resolved?

Discrepancies in IC50 values may arise from assay conditions (e.g., serum content, incubation time) or impurity profiles. To address this:

  • Standardize protocols: Use 10% FBS in media and 48-hour exposure times.
  • Validate compound purity via HPLC-MS (e.g., ≥98% purity threshold).
  • Compare structural analogs with defined substitutions (e.g., furan vs. phenoxy groups) to isolate activity contributors .

Q. What strategies optimize the synthesis of intermediates with low yields?

Low yields in cyclization steps (e.g., dioxino ring formation) often result from suboptimal catalysts or solvent polarity. Solutions include:

  • Using Pd(OAc)2 (5 mol%) in DMF at 80°C to improve ring closure efficiency.
  • Purifying intermediates via flash chromatography (hexane:ethyl acetate, 3:1) to remove byproducts .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

SAR studies highlight critical groups:

  • The 4-chlorophenoxy moiety enhances DNA intercalation (confirmed via UV-Vis hypochromicity assays).
  • Substituting the diethylamino group with piperidine increases logD by 0.5 units, improving blood-brain barrier penetration. Design derivatives using molecular docking (e.g., targeting topoisomerase II) and validate with SPR binding assays .

Methodological Recommendations

  • Spectral Analysis: Use <sup>13</sup>C NMR to confirm carbonyl resonance at ≈170 ppm for the acetamide group .
  • In Vivo Testing: Administer at 10–50 mg/kg in xenograft models, monitoring tumor volume biweekly via caliper measurements .
  • Data Reproducibility: Cross-validate findings with orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.